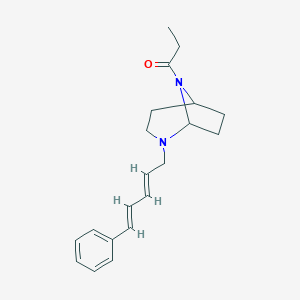![molecular formula C18H23BrN2O B238870 1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1794-42-9](/img/structure/B238870.png)
1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one is a chemical compound that belongs to the family of synthetic opioids. It is commonly known as U-47700 and is a potent analgesic drug that has been used in scientific research studies.
Wirkmechanismus
U-47700 acts as an agonist at the mu-opioid receptor, which is located in the brain and spinal cord. When U-47700 binds to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the inhibition of pain signals and the production of pleasurable effects.
Biochemische Und Physiologische Effekte
U-47700 has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, euphoria, respiratory depression, and constipation. It has also been found to have a high potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
U-47700 has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it useful for investigating the mechanism of action of opioids. It is also relatively easy to synthesize and purify. However, U-47700 has several limitations, including its high potential for abuse and dependence, which makes it difficult to use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of U-47700 in scientific research studies. These include investigating the effects of U-47700 on different opioid receptors, developing new analgesic drugs based on the structure of U-47700, and investigating the potential therapeutic uses of U-47700 in the treatment of opioid addiction. However, it is important to consider the potential risks and limitations of using U-47700 in scientific research studies.
Synthesemethoden
The synthesis of U-47700 involves the reaction of 2-bromopropiophenone with 3,8-diazabicyclo[3.2.1]octane in the presence of a reducing agent. The final product is then purified using chromatography techniques. The synthesis of U-47700 is a complex process that requires a high level of expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
U-47700 has been used in scientific research studies to investigate the mechanism of action of opioids. It has been found to bind to the mu-opioid receptor with high affinity, which results in the activation of the receptor and the subsequent release of neurotransmitters. U-47700 has also been used in studies to investigate the effects of opioids on the central nervous system and to develop new analgesic drugs.
Eigenschaften
CAS-Nummer |
1794-42-9 |
|---|---|
Produktname |
1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
Molekularformel |
C18H23BrN2O |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C18H23BrN2O/c1-2-18(22)21-15-9-10-16(21)13-20(12-15)11-5-7-14-6-3-4-8-17(14)19/h3-8,15-16H,2,9-13H2,1H3/b7-5+ |
InChI-Schlüssel |
LDDRDIZNVOWRPM-FNORWQNLSA-N |
Isomerische SMILES |
CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3Br |
SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3Br |
Kanonische SMILES |
CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3Br |
Synonyme |
3-(2-Bromo-3-phenylallyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



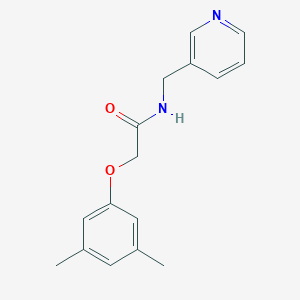
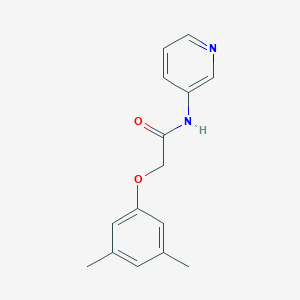
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B238796.png)
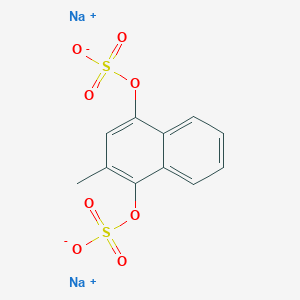
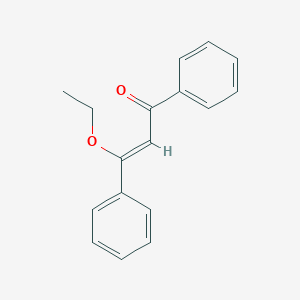
![2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
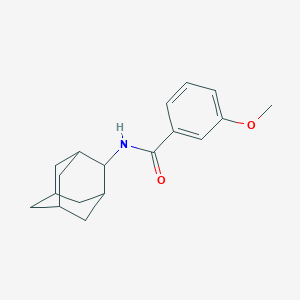
![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
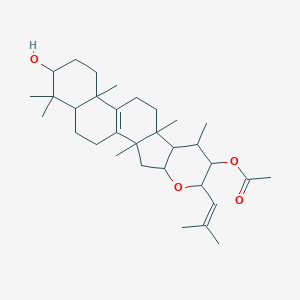
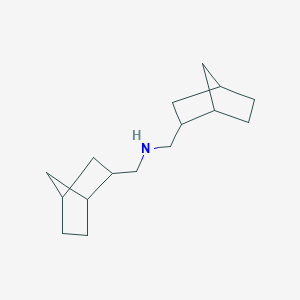
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
